Cas no 2034281-01-9 (8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one)

8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one structure
2034281-01-9 structure
Product name:8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
CAS No:2034281-01-9
MF:C22H23N3O4
MW:393.435725450516
CID:6051818
PubChem ID:92130746

8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one Chemical and Physical Properties

Names and Identifiers

    • 8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
    • 8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
    • F6530-0558
    • 8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
    • 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
    • 2034281-01-9
    • AKOS026695866
    • Inchi: 1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3
    • InChI Key: PGQAVLJKZYMENZ-UHFFFAOYSA-N
    • SMILES: C1C2N(C(=O)C=C(OC)C=2C(N2CCCC(C3=NC4=CC=CC=C4O3)C2)=O)CC1

Computed Properties

  • Exact Mass: 393.16885622g/mol
  • Monoisotopic Mass: 393.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.9Ų
  • XLogP3: 1.8

8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6530-0558-50mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
50mg
$160.0 2023-09-08
Life Chemicals
F6530-0558-5μmol
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6530-0558-3mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
3mg
$63.0 2023-09-08
Life Chemicals
F6530-0558-15mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
15mg
$89.0 2023-09-08
Life Chemicals
F6530-0558-75mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
75mg
$208.0 2023-09-08
Life Chemicals
F6530-0558-10mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
10mg
$79.0 2023-09-08
Life Chemicals
F6530-0558-1mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
1mg
$54.0 2023-09-08
Life Chemicals
F6530-0558-2μmol
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6530-0558-25mg
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
25mg
$109.0 2023-09-08
Life Chemicals
F6530-0558-10μmol
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
2034281-01-9
10μmol
$69.0 2023-09-08

8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one Related Literature

Additional information on 8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one

Compound 8-3-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one (CAS No. 2034281-01-9)

The compound 8-3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one (CAS No. 2034281-01-9) is a highly specialized organic molecule with significant potential in the fields of drug discovery and materials science. This compound is characterized by its complex structure, which includes a benzoxazole moiety, a piperidine ring system, and a methoxy substituent. These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of benzoxazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The benzoxazole group in this compound is known to enhance the molecule's stability and bioavailability, making it a promising candidate for drug development. Additionally, the piperidine ring system provides the molecule with flexibility and hydrogen bonding capabilities, which are crucial for interactions with biological macromolecules such as proteins and nucleic acids.

The 7-methoxy substituent further modulates the compound's pharmacokinetic properties by influencing its solubility and absorption in biological systems. This substitution pattern is particularly advantageous in designing drugs with improved therapeutic indices. Recent research has demonstrated that such methoxy-substituted compounds exhibit enhanced selectivity towards specific cellular pathways, reducing off-target effects and improving efficacy.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and cyclization steps. The synthesis of 8-(benzoxazolyl)piperidine derivatives has been optimized in recent years to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process.

From a biological standpoint, this compound has shown remarkable activity in preclinical models of neurodegenerative diseases. Its ability to inhibit key enzymes involved in amyloid-beta production has positioned it as a potential therapeutic agent for Alzheimer's disease. Furthermore, studies have indicated that this compound may also possess anti-inflammatory properties, making it a versatile candidate for treating inflammatory disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various drug targets. Molecular docking studies have revealed that the benzoxazole moiety plays a critical role in stabilizing interactions within protein binding pockets. This insight has guided further optimization efforts aimed at enhancing the compound's potency and selectivity.

In conclusion, the compound 8-(benzoxazolyl)piperidine derivative (CAS No. 2034281-01-9) represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological profile make it a valuable asset in both academic research and industrial applications. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel therapeutic agents.

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